molecular formula C10H8ClN3S B14160321 (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide CAS No. 100781-97-3

(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide

Cat. No.: B14160321
CAS No.: 100781-97-3
M. Wt: 237.71 g/mol
InChI Key: CCOAPAVWBREFTR-SREVYHEPSA-N
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Description

(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide is an organic compound that features a unique combination of functional groups, including a chloroaniline moiety, a cyano group, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide typically involves the reaction of 2-chloroaniline with a suitable cyano-containing precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cyclization reaction, where 2-chloroaniline is reacted with a cyano-containing alkene in the presence of a palladium catalyst and a suitable ligand . The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloroaniline moiety, where nucleophiles such as hydroxide ions (OH-) or amines can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced derivatives

    Substitution: Hydroxylated or aminated products

Mechanism of Action

The mechanism of action of (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

100781-97-3

Molecular Formula

C10H8ClN3S

Molecular Weight

237.71 g/mol

IUPAC Name

(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide

InChI

InChI=1S/C10H8ClN3S/c11-8-3-1-2-4-9(8)14-6-7(5-12)10(13)15/h1-4,6,14H,(H2,13,15)/b7-6-

InChI Key

CCOAPAVWBREFTR-SREVYHEPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C(/C#N)\C(=S)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC=C(C#N)C(=S)N)Cl

solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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